3-Chloro-2-norbornanone
Overview
Description
3-Chloro-2-norbornanone, also known as bicyclo[2.2.1]heptan-2-one, 3-chloro-, is an organic compound with the molecular formula C7H9ClO. It is a chlorinated derivative of norbornanone, characterized by a bicyclic structure with a chlorine atom attached to the third carbon and a ketone group at the second carbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2-norbornanone can be synthesized through several methods. One common approach involves the chlorination of 2-norbornanone using chlorine gas or other chlorinating agents under controlled conditions. The reaction typically occurs in the presence of a catalyst such as aluminum chloride to facilitate the substitution of a hydrogen atom with a chlorine atom at the third carbon position .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-norbornanone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 2-norbornanone derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohol derivatives using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acid derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: 3-Hydroxy-2-norbornanone.
Reduction: 3-Chloro-2-norbornanol.
Oxidation: 3-Chloro-2-norbornanoic acid.
Scientific Research Applications
3-Chloro-2-norbornanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-2-norbornanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The chlorine atom and ketone group play crucial roles in its reactivity and binding affinity. The compound may undergo metabolic transformations, resulting in active metabolites that exert biological effects through specific pathways .
Comparison with Similar Compounds
2-Norbornanone: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Methylene-2-norbornanone: Contains a methylene group instead of a chlorine atom, leading to different reactivity and applications.
3-Chloro-2-norbornanol: The reduced form of 3-chloro-2-norbornanone, with an alcohol group instead of a ketone.
Uniqueness: this compound is unique due to the presence of both a chlorine atom and a ketone group in its bicyclic structure. This combination imparts distinct reactivity and makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-chlorobicyclo[2.2.1]heptan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClO/c8-6-4-1-2-5(3-4)7(6)9/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRKEKMZLKKQOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909097 | |
Record name | 3-Chlorobicyclo[2.2.1]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30860-22-1, 61914-03-2, 10464-71-8 | |
Record name | 3-Chloronorbornan-2-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030860221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(2.2.1)heptan-2-one, 3-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061914032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC176866 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC97098 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97098 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC89707 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89707 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Chlorobicyclo[2.2.1]heptan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloronorbornan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.768 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary focus of the research paper "REACTION OF 3-CHLORO-2-NORBORNANONE WITH SODIUM SULFIDE NONAHYDRATE"?
A1: The research paper investigates the reaction between this compound and sodium sulfide nonahydrate. While the abstract doesn't provide specific details on the reaction products or outcomes, it implies that the study focuses on understanding the chemical transformation that occurs when these two compounds interact. This could involve identifying the major products formed, elucidating the reaction mechanism, and potentially exploring the factors influencing the reaction outcome (e.g., solvent, temperature, stoichiometry). []
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